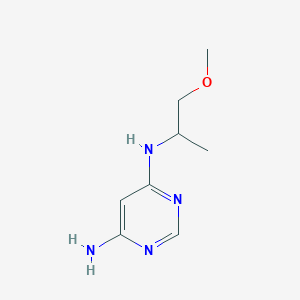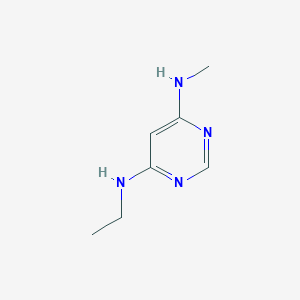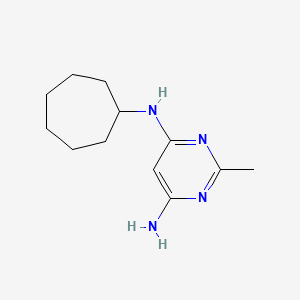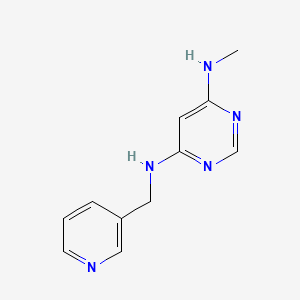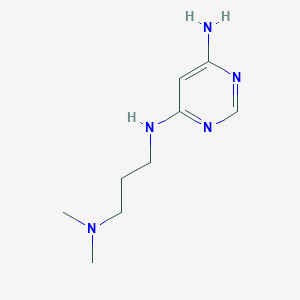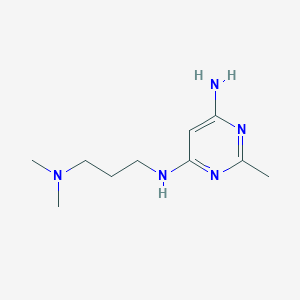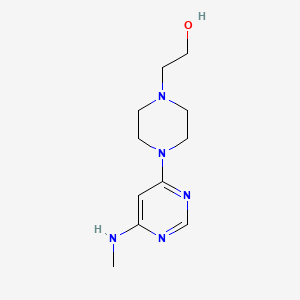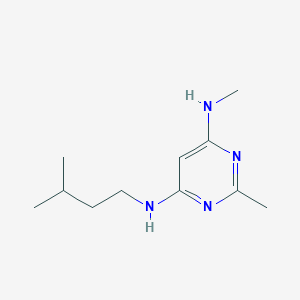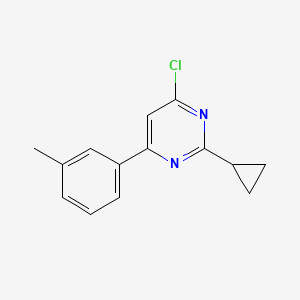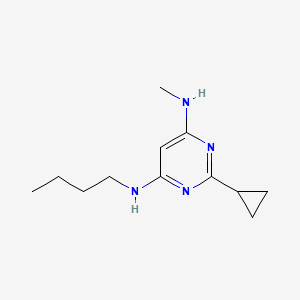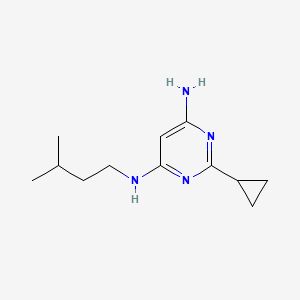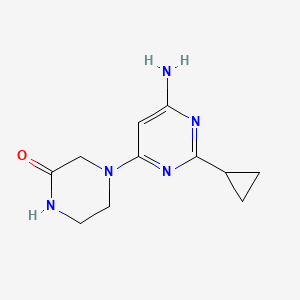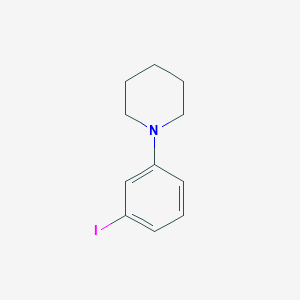
1-(3-碘代苯基)哌啶
描述
1-(3-Iodophenyl)piperidine is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Iodophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Iodophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化合物合成
1-(3-碘代苯基)哌啶是合成各种医药化合物的宝贵中间体。其碘代苯基基团可进行进一步官能化,使其成为构建复杂分子的通用前体。 例如,它可用于合成存在于二十多种药物类别中的哌啶衍生物 .
抗癌研究
哌啶衍生物,包括从 1-(3-碘代苯基)哌啶衍生的那些,在抗癌研究中显示出潜力。 它们可以作为针对乳腺癌、前列腺癌和肺癌等各种癌症的临床药物,单独使用或与新型药物联合使用 . 它们调节关键信号通路的的能力使它们在癌症治疗中具有重要意义。
生物化学研究
在生物化学中,1-(3-碘代苯基)哌啶衍生物可用于研究酶相互作用和信号通路。 碘原子可用作生物系统中跟踪的放射性标记,有助于理解生物化学过程 .
材料科学
1-(3-碘代苯基)哌啶中的碘部分可用于材料科学,用于合成有机半导体和其他电子材料。 将其掺入聚合物或小分子中可以增强其电子性能,使其适用于电子学中的各种应用 .
农业化学
在农业领域,哌啶衍生物可用于开发新型农药和除草剂。 哌啶的结构基序已知会改变化合物的性质,可能导致更有效和环保的农用化学品的产生 .
环境影响研究
对 1-(3-碘代苯基)哌啶及其衍生物的环境影响进行研究至关重要。 了解它们的生物降解、在环境中的持久性以及对生态系统的潜在影响对于评估其安全性以及生态足迹至关重要 .
作用机制
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures and functional groups .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary greatly depending on their specific structure. Some piperidine-based drugs have been found to have good bioavailability and linear pharmacokinetics .
Result of Action
The result of the action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .
生化分析
Biochemical Properties
1-(3-Iodophenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The iodine atom in 1-(3-Iodophenyl)piperidine enhances its binding affinity to these enzymes, leading to potential enzyme inhibition or activation . Additionally, this compound can interact with transport proteins, influencing its distribution within the cell.
Cellular Effects
1-(3-Iodophenyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses. Furthermore, 1-(3-Iodophenyl)piperidine can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Iodophenyl)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through its iodine atom and piperidine ring . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 1-(3-Iodophenyl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Iodophenyl)piperidine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-(3-Iodophenyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure.
Dosage Effects in Animal Models
The effects of 1-(3-Iodophenyl)piperidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including changes in liver and kidney function, as well as alterations in blood parameters. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-(3-Iodophenyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the piperidine ring and the phenyl group . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.
Transport and Distribution
The transport and distribution of 1-(3-Iodophenyl)piperidine within cells and tissues are influenced by its interactions with transport proteins and binding proteins . This compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of 1-(3-Iodophenyl)piperidine within tissues can also be influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics.
Subcellular Localization
1-(3-Iodophenyl)piperidine exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of 1-(3-Iodophenyl)piperidine can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
1-(3-iodophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRYKBLSRMSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



